molecular formula C9H8Cl2O3 B166017 Dicamba-methyl CAS No. 6597-78-0

Dicamba-methyl

Cat. No.: B166017
CAS No.: 6597-78-0
M. Wt: 235.06 g/mol
InChI Key: AWSBKDYHGOOSML-UHFFFAOYSA-N
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Description

Dicamba-methyl is the methyl ester of dicamba. It is an agrochemical, an environmental contaminant, a herbicide, and a synthetic auxin . It is a dichlorobenzene, a monomethoxybenzene, and a methyl ester . It is functionally related to dicamba . Dicamba methyl ester is a chlorinated acidic herbicide, which exists as a persistent contaminant in the environment .


Synthesis Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .


Molecular Structure Analysis

The molecular formula of this compound is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .

Scientific Research Applications

Genotoxicity and DNA Methylation

Dicamba-methyl, a widely used herbicide, has been studied for its potential genotoxic effects and alterations in DNA methylation. In Phaseolus vulgaris L., dicamba caused DNA damage and hypomethylation, but these effects were mitigated by humic acids, suggesting a protective role against dicamba-induced genotoxicity (Yildirim et al., 2014). Another study showed that dicamba does not induce oxidative stress or alter DNA methylation in rainbow trout hepatocytes, but it increases the concentrations of S-adenosyl methionine, a compound involved in methylation processes (Miller et al., 2020).

Dicamba Monooxygenase Structure

The structure of dicamba monooxygenase, an enzyme used by soil microbes for dicamba degradation, has been elucidated. This enzyme catalyzes the oxidative demethylation of dicamba, which is an essential step in its biodegradation (Dumitru et al., 2009).

Dicamba Resistance in Plants

Research has also focused on engineering dicamba-resistant crops. For instance, the coexpression of a methyltransferase gene and a methylene tetrahydrofolate reductase gene in Arabidopsis thaliana significantly increased dicamba resistance, providing a potential strategy for crop engineering (Chen et al., 2019).

Synthesis of Dicamba Ester

The synthesis of dicamba ester, a key intermediate in the formation of dicamba, has been studied using various catalysts. A method involving magnesium oxide as a catalyst was found to be effective, offering a green and simple approach for dicamba ester production (Deshmukh & Yadav, 2017).

Environmental Transport and Impact

Studies have also examined the environmental transport mechanisms of dicamba, such as spray drift and volatilization, and their impact on non-target crops. These studies highlight the need for robust practices and tools for sustainable dicamba use (Riter et al., 2021).

Mechanism of Action

Target of Action

Dicamba-methyl primarily targets broadleaf weeds . It is a selective and systemic herbicide that is particularly effective against annual and perennial broadleaf weeds . The compound’s primary targets are the plant hormones known as auxins .

Mode of Action

This compound functions as a synthetic auxin . It mimics the action of natural plant hormones, leading to abnormal and uncontrollable growth in the target plants . This overwhelming growth eventually leads to plant senescence and cell death . It is absorbed through the leaves and translocates throughout the plant .

Biochemical Pathways

The biochemical pathways affected by this compound involve the manipulation of plant phytohormone responses . Specifically, it increases the production of ethylene and abscisic acid . This leads to plant growth inhibition, senescence, and tissue decay .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral dosing, this compound is rapidly absorbed, with peak levels occurring within the first hour . It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . More than 95% of the administered dose is excreted in the urine, with less than 5% in the feces .

Result of Action

The result of this compound’s action is the death of the target plants. By disrupting normal growth patterns, it causes the plants to grow in abnormal and uncontrollable ways . This leads to plant senescence and cell death .

Action Environment

The action of this compound can be influenced by environmental factors. In its unmixed state, it has a relatively high degree of volatility, meaning that once applied to an area, it can easily evaporate and become wind-borne . This can lead to off-target drift, where this compound inadvertently migrates to non-targeted neighboring areas, damaging those plants .

Future Directions

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

Biochemical Analysis

Biochemical Properties

Dicamba-methyl interacts with various enzymes, proteins, and other biomolecules. It is an auxin herbicide that acts by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal growth patterns . This irregular plant growth can cause disruption in cell transport systems and can induce plant death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The conversion of this compound is catalyzed by a dicamba monooxygenase, which hydroxylates the methyl group of Dicamba .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a low to moderate volatility , indicating that it can persist in the environment for some time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has a low order of toxicity to domestic animals, and poisoning after normal use has not been reported

Metabolic Pathways

This compound is involved in several metabolic pathways. The pathways involved in its metabolism include demethylation, hydroxylation, and glucuronic acid conjugation

Properties

IUPAC Name

methyl 3,6-dichloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSBKDYHGOOSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041849
Record name Dicamba-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-78-0
Record name Dicamba-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicamba-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,6-dichloro-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICAMBA-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The abstract mentions that the synthesis of Dicamba methyl ester is endothermic. What does this tell us about the reaction conditions needed for its production?

A1: [] The fact that the synthesis of Dicamba methyl ester is endothermic means that it requires heat input to proceed. [] The reaction will absorb heat from its surroundings, and therefore, higher temperatures will favor the formation of the product. Industrial production would likely involve controlling the reaction temperature to optimize yield and efficiency.

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